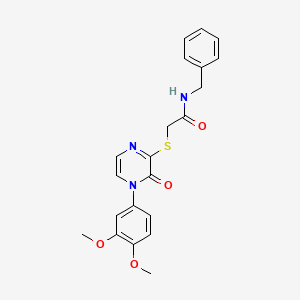
N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS No. 899987-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H21N3O4S
- Molecular Weight : 411.48 g/mol
- IUPAC Name : N-benzyl-2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
The compound features a heterocyclic pyrazin-2-yl ring and thioacetamide functional groups, which contribute to its biological interactions. The presence of methoxy groups enhances solubility and potential hydrogen bonding capabilities, making it an attractive candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.48 g/mol |
| Solubility | Not available |
| CAS Number | 899987-49-6 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A comparative study highlighted that derivatives with similar structural features demonstrated minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various bacterial strains . This suggests a promising potential for this compound in the development of new antimicrobial agents.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The thioacetamide group can interact with enzymes containing reactive cysteine residues, potentially inhibiting their activity.
- Membrane Interaction : The lipophilic benzyl group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy.
- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those structurally related to N-benzyl compounds. Results indicated that certain derivatives exhibited potent antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The best-performing compound in this series had an MIC significantly lower than many existing antibiotics.
Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of similar compounds on cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, highlighting the potential use of N-benzyl derivatives in cancer therapy .
Table 2: Summary of Biological Activities
Propriétés
IUPAC Name |
N-benzyl-2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-9-8-16(12-18(17)28-2)24-11-10-22-20(21(24)26)29-14-19(25)23-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNPGQMRWOJMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














